5-Chloro-3-fluoropyridine-2-carbonitrile 5-Chloro-3-fluoropyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 207994-11-4
VCID: VC3755477
InChI: InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
SMILES: C1=C(C=NC(=C1F)C#N)Cl
Molecular Formula: C6H2ClFN2
Molecular Weight: 156.54 g/mol

5-Chloro-3-fluoropyridine-2-carbonitrile

CAS No.: 207994-11-4

Cat. No.: VC3755477

Molecular Formula: C6H2ClFN2

Molecular Weight: 156.54 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-fluoropyridine-2-carbonitrile - 207994-11-4

Specification

CAS No. 207994-11-4
Molecular Formula C6H2ClFN2
Molecular Weight 156.54 g/mol
IUPAC Name 5-chloro-3-fluoropyridine-2-carbonitrile
Standard InChI InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Standard InChI Key CNRYBSVCHUPCDV-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)C#N)Cl
Canonical SMILES C1=C(C=NC(=C1F)C#N)Cl

Introduction

Chemical Properties and Structure

Basic Information and Identifiers

5-Chloro-3-fluoropyridine-2-carbonitrile is a substituted pyridine derivative bearing chlorine and fluorine substituents at the 5 and 3 positions, respectively, and a nitrile (cyano) group at the 2 position. This unique substitution pattern confers specific physicochemical properties that make it valuable in organic synthesis.

ParameterValue
Chemical Name5-Chloro-3-fluoropyridine-2-carbonitrile
CAS Registry Number207994-11-4
Molecular FormulaC₆H₂ClFN₂
Molecular Weight156.54 g/mol
European Community (EC) Number691-815-6
DSSTox Substance IDDTXSID80621494
HS Code2933399090

The compound is also known by several synonyms, including 5-chloro-3-fluoropicolinonitrile, 5-chloro-2-cyano-3-fluoropyridine, and 3-fluoro-5-chloro-2-cyanopyridine .

Structural Features

The molecular structure of 5-Chloro-3-fluoropyridine-2-carbonitrile consists of a pyridine ring with the following substituents:

  • A chlorine atom at the 5-position

  • A fluorine atom at the 3-position

  • A nitrile (C≡N) group at the 2-position

The presence of both electron-withdrawing halogens (chlorine and fluorine) significantly influences the electronic distribution within the pyridine ring, making specific carbon positions more susceptible to nucleophilic attack. This electronic characteristic is crucial for its reactivity in various synthetic transformations.

Physical Properties

The compound possesses distinct physical properties that are important for its handling, purification, and application in various chemical processes.

PropertyValueReference
Physical StateSolid
Melting Point72-73°C
Boiling Point143.4±35.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point40.5±25.9°C
LogP1.63
Vapor Pressure6.7±0.3 mmHg at 25°C
Index of Refraction1.504
Storage Temperature2-8°C
pKa-5.03±0.20 (Predicted)

These properties indicate that 5-Chloro-3-fluoropyridine-2-carbonitrile is a relatively stable, moderately lipophilic compound with a defined melting point, making it suitable for various chemical applications .

Spectroscopic and Analytical Data

The identification and characterization of 5-Chloro-3-fluoropyridine-2-carbonitrile can be accomplished using various spectroscopic techniques.

Structural Identifiers

The following identifiers are crucial for database searches and structural verification:

IdentifierValue
Standard InChIInChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Standard InChIKeyCNRYBSVCHUPCDV-UHFFFAOYSA-N
SMILESC1=C(C=NC(=C1F)C#N)Cl
Canonical SMILESC1=C(C=NC(=C1F)C#N)Cl
PubChem Compound ID22013562

These structural identifiers provide unambiguous representations of the compound's molecular structure, enabling accurate database retrieval and structural comparison.

Synthesis and Preparation Methods

The synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile typically involves multiple steps, starting from simpler pyridine derivatives. Several synthetic approaches have been reported in the literature, including:

Common Synthetic Routes

The synthesis often requires controlled conditions to ensure selectivity and high yield. Based on reactions of similar compounds, potential synthetic routes may include:

  • Halogenation of 3-fluoropyridine-2-carbonitrile to introduce the chlorine at the 5-position

  • Cyanation of 5-chloro-3-fluoropyridine-2-halides

  • Fluorination of 5-chloropyridine-2-carbonitrile at the 3-position

These synthetic pathways typically employ reagents such as N-chlorosuccinimide (NCS) for chlorination, copper-catalyzed cyanation reactions, or selective fluorination reagents.

Industrial Production

For larger-scale production, optimized conditions are employed to enhance efficiency and scalability. The industrial synthesis may utilize continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactivity

General Reactivity

5-Chloro-3-fluoropyridine-2-carbonitrile demonstrates distinct reactivity patterns due to its electronic structure:

  • The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the pyridine ring

  • The nitrile group can undergo various transformations including hydrolysis, reduction, and addition reactions

  • The halogen substituents (Cl, F) can participate in nucleophilic aromatic substitution reactions

Common Reactions

The compound can participate in several reaction types:

  • Nucleophilic Aromatic Substitution: Replacement of the chlorine or fluorine atoms with various nucleophiles

  • Nitrile Transformations: Hydrolysis to carboxylic acid or carboxamide, or reduction to primary amine

  • Cross-Coupling Reactions: Participation in metal-catalyzed couplings (e.g., Suzuki, Negishi, or Kumada reactions)

  • Reduction Reactions: Selective reduction of specific functional groups within the molecule

The mechanism of action primarily revolves around the reactivity due to the electron-withdrawing nature of the chlorine and fluorine atoms, which enhance the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to nucleophilic attack.

Applications

Pharmaceutical Applications

Recent studies have shown that 5-Chloro-3-fluoropyridine-2-carbonitrile exhibits promising biological activities, including:

  • Anticancer Properties: Inhibition of the growth of various cancer cell lines

  • Pharmaceutical Intermediate: Used in the synthesis of various active pharmaceutical ingredients

  • Enhanced Binding Affinity: The presence of fluorine enhances the binding affinity and metabolic stability, making it a valuable candidate for further research in pharmacology

Synthetic Applications

As a versatile synthetic intermediate, 5-Chloro-3-fluoropyridine-2-carbonitrile finds applications in:

  • Building Block: Used in the synthesis of complex heterocyclic compounds

  • Agrochemical Development: Precursor in the production of pesticides and herbicides

  • Material Science: Component in the synthesis of functional materials

Hazard StatementDescription
H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound is labeled with the GHS07 (Exclamation mark) hazard pictogram and the signal word "Warning" .

Transport Information

For transportation purposes, the compound is classified as:

ParameterValue
UN NumberUN3439
Transport Hazard Class6.1
Shipping NameNITRILES, SOLID, TOXIC, N.O.S.

These classifications indicate that special precautions are required during transport to ensure safety .

SupplierPackagingPurityPrice (as of 2019-2025)
Cymit Quimica100 mgNot specified54.00 €
Cymit Quimica250 mgNot specified70.00 €
Cymit Quimica1 gNot specified180.00 €
Cymit Quimica5 gNot specified361.00 €
Matrix ScientificVaries≥97%Various

Prices may vary depending on quantity, purity, and supplier .

Comparison with Related Compounds

5-Chloro-3-fluoropyridine-2-carbonitrile belongs to a family of halogenated pyridine derivatives. Comparing it with related compounds provides insight into structure-property relationships.

CompoundCAS NumberMolecular WeightKey Differences
5-Chloro-3-fluoropyridine-2-carbonitrile207994-11-4156.54 g/molReference compound
5-Bromo-3-fluoropyridine-2-carbonitrile886373-28-0201.00 g/molBromine instead of chlorine at position 5
3-Chloro-5-fluoropyridine-2-carbonitrile950670-25-4156.54 g/molReversed positions of chlorine and fluorine
5-Chloro-3-fluoropyridine-2-carboxamide207994-10-3~174 g/molCarboxamide instead of nitrile group

These structural variations lead to differences in reactivity, biological activity, and physical properties .

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